molecular formula C12H8F3N5S B2411605 2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 344262-30-2

2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B2411605
CAS No.: 344262-30-2
M. Wt: 311.29
InChI Key: KOMAJQHKMIWYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The chemical reactions of TFMP derivatives involve the introduction of TFMP groups within the structures of other molecules . The reaction conditions tolerate a range of functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are derived from the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Synthesis and Biological Activity : A study on pyridyl substituted thiazolyl triazole derivatives, including the synthesis of derivatives similar to 2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine, revealed that these compounds exhibit significant antimicrobial and antioxidant activities. These derivatives were synthesized using multi-step procedures and showed high activity against Gram-positive bacteria and remarkable antioxidant activity (Tay et al., 2022).

Chemotherapy and Anticonvulsant Potential

  • Anticonvulsant Activity : In another research, derivatives of this compound were synthesized and evaluated for their anticonvulsant activity. This study showed that some of these derivatives, specifically designed and synthesized for this purpose, displayed significant activity against seizures induced by maximal electroshock (MES) (Cesur & Cesur, 1994).

Polymer and Material Science Applications

  • Energy Transfer in Polymers : A study focused on the synthesis of a statistical terpolymer containing a 2-(pyridine-2-yl)-1,3-thiazole donor-type system and an acceptor-type chromophore similar to this compound. This research explored the energy transfer efficiencies within the polymer, contributing to the development of advanced materials with potential applications in photonics and electronics (Happ et al., 2011).

Sensory Materials and Corrosion Inhibition

  • Chemosensory Materials : Research on polyfluorenes with side chains containing compounds similar to this compound revealed their efficacy as sensory materials. These compounds exhibited a strong response to metal ions, indicating potential applications in metal detection and analysis (Du et al., 2007).
  • Corrosion Inhibition : A study on Schiff's bases of pyridyl substituted triazoles, closely related to this compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This highlights their potential use in protecting industrial materials from corrosion (Ansari et al., 2014).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This includes the development of many agrochemical and pharmaceutical compounds .

Properties

IUPAC Name

2-methyl-5-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)-4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5S/c1-6-17-9(12(13,14)15)8(21-6)11-18-10(19-20-11)7-4-2-3-5-16-7/h2-5H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMAJQHKMIWYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=NC(=NN2)C3=CC=CC=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.